Carbon tetrafluoride (CF₄), also known as tetrafluoromethane, is a colorless, odorless, non-flammable gas. [] It belongs to the family of halomethanes, specifically perfluorocarbons. [] CF₄ is recognized as a potent greenhouse gas with a significantly longer atmospheric lifetime than carbon dioxide (CO₂). [] Its primary anthropogenic sources include aluminum production and the electronics industry. []
Related Compounds
Sulfur Hexafluoride (SF6)
Relevance: SF6 is often mentioned in conjunction with CF4 due to their shared applications and properties. Both compounds are used in plasma etching processes in the semiconductor industry . SF6 is also a potent greenhouse gas, and its increasing atmospheric concentrations have raised environmental concerns similar to those associated with CF4. Research has been conducted on SF6/CF4 mixtures as potential replacements for pure SF6 in high-voltage circuit breakers to mitigate its environmental impact .
Nitrogen (N2)
Relevance: N2 is used as a carrier gas or additive gas in plasma processing alongside CF4. It is also a significant component of air, which may be present in trace amounts during CF4 handling or experimental setups . The presence of N2 can influence the plasma chemistry and affect the etching or deposition processes involving CF4.
Argon (Ar)
Relevance: Similar to N2, Argon serves as a carrier gas or plasma diluent in conjunction with CF4 during plasma etching and other plasma-based processes , , . The addition of Ar to CF4 plasmas can enhance the etching rate and influence the properties of the etched surfaces .
Oxygen (O2)
Relevance: Oxygen is often used in combination with CF4 in plasma etching processes to increase the etch rate of materials like silicon and silicon dioxide . The presence of oxygen in the plasma promotes the formation of reactive oxygen species, contributing to the etching mechanism. Additionally, oxygen is also investigated as an additive gas in electron beam-induced abatement of CF4.
Carbon Dioxide (CO2)
Relevance: CO2 is often mentioned as a reference point for comparing the global warming potential (GWP) of other greenhouse gases like CF4. CF4 has a much higher GWP than CO2. Additionally, CO2 is often a byproduct of the decomposition of CF4 in plasma or other abatement methods .
Hydrogen Fluoride (HF)
Relevance: HF is a potential product of the decomposition of CF4, especially in the presence of water vapor or hydrogen-containing species . The presence of HF in the exhaust stream of CF4 plasma processing can pose environmental and safety concerns.
Methane (CH4)
Relevance: Methane is often studied alongside CF4 in research related to their vibrational spectra and molecular properties . The two molecules share tetrahedral geometry, making their spectroscopic data valuable for comparative analysis and developing theoretical models.
Water (H2O)
Relevance: Water vapor can influence the decomposition pathways of CF4 in plasma and other reactive environments , . It can react with CF4 or its decomposition intermediates, potentially leading to the formation of HF and other byproducts.
Ammonia (NH3)
Relevance: Ammonia is investigated as an additive gas in CF4 plasma etching processes to control the etching rate and reduce damage to underlying materials . The addition of NH3 to the plasma can modify the plasma chemistry by scavenging reactive fluorine species and forming less reactive species that protect the underlying layers.
Carbonyl Fluoride (COF2)
Relevance: COF2 is a potential decomposition product of CF4, particularly in the presence of oxygen-containing species .
Trifluoromethane (CHF3)
Dichlorodifluoromethane (CF2Cl2)
Relevance: CF2Cl2, similar to CF4, is a long-lived greenhouse gas that contributes to climate change . It is mentioned as a reference point for comparing the atmospheric lifetimes of different fluorocarbons.
Ethane Hexafluoride (C2F6)
Relevance: C2F6 is identified as a common impurity in raw CF4. It can be removed from CF4 through purification methods like pressurized rectification to obtain high-purity CF4 for specific applications.
Synthesis Analysis
Methods
Direct Fluorination: Carbon tetrafluoride can be synthesized by burning carbon in an atmosphere of fluorine. This method results in the formation of tetrafluoromethane along with hydrogen fluoride as a byproduct when hydrocarbons are used.
Electrolysis: A notable method involves electrolyzing a molten mixture of sodium fluoride and other alkali metal fluorides using a carbon-containing anode. This process operates at temperatures between 1150°C and 1650°C and can yield up to 99% purity of carbon tetrafluoride in the anodic gas.
Laboratory Synthesis: In laboratory settings, carbon tetrafluoride can be produced by reacting silicon carbide with fluorine gas, yielding both carbon tetrafluoride and silicon tetrafluoride.
Technical Details
The electrolysis method employs a porous carbon crucible as the cathode and requires specific voltage ranges (2 to 5 volts) to optimize yield while minimizing contamination from other fluorocarbons.
The direct reaction of fluorine with solid carbon materials, such as petroleum coke or activated charcoal, can also achieve high efficiency in producing carbon tetrafluoride.
Molecular Structure Analysis
Structure
Carbon tetrafluoride has a tetrahedral molecular geometry, characterized by four equivalent carbon-fluorine bonds arranged symmetrically around the central carbon atom. The bond angles are approximately 109.5∘, typical for sp3 hybridization.
Data
Molecular Weight: 88.004 g/mol
Bond Length: The C-F bond length is approximately 1.36 Å.
Dipole Moment: Carbon tetrafluoride is nonpolar despite having polar C-F bonds due to its symmetrical shape.
Chemical Reactions Analysis
Reactions
Thermal Decomposition: At elevated temperatures, carbon tetrafluoride can decompose to produce toxic gases such as carbonyl fluoride and carbon monoxide.
Reactivity with Alkali Metals: Carbon tetrafluoride reacts explosively with alkali metals.
Technical Details
The stability of carbon tetrafluoride makes it resistant to acids and bases, which contributes to its utility in various applications where chemical stability is crucial.
Mechanism of Action
The mechanism of action for carbon tetrafluoride primarily involves its physical properties rather than chemical reactivity:
As a refrigerant, it absorbs heat during phase transitions from liquid to gas.
In plasma etching applications, it serves as a source of fluorine ions which interact with silicon substrates during semiconductor manufacturing processes.
Physical and Chemical Properties Analysis
Physical Properties
State: Colorless gas at room temperature.
Boiling Point: -128°C.
Melting Point: -183°C.
Density: Approximately 1.73 g/L at standard conditions.
Solubility: Very low solubility in water (~20 mg/L) but miscible with organic solvents.
Chemical Properties
Carbon tetrafluoride has a high bond dissociation energy (approximately 515 kJ/mol), making it one of the most stable halomethanes.
It does not contribute to ozone depletion due to the strength of its C-F bonds compared to C-Cl bonds found in chlorofluorocarbons.
Applications
Carbon tetrafluoride has several scientific and industrial applications:
Refrigerant: Used as a low-temperature refrigerant (R-14) due to its favorable thermodynamic properties.
Plasma Etching: Employed in microfabrication processes for etching silicon and silicon dioxide layers in semiconductor manufacturing.
Neutron Detectors: Utilized in neutron detection technologies due to its unique physical properties.
Environmental Monitoring: Monitored as a greenhouse gas due to its increasing concentration in the atmosphere, contributing to climate change discussions.
Properties
CAS Number
75-73-0
Product Name
Carbon tetrafluoride
IUPAC Name
tetrafluoromethane
Molecular Formula
CF4
Molecular Weight
88.004 g/mol
InChI
InChI=1S/CF4/c2-1(3,4)5
InChI Key
TXEYQDLBPFQVAA-UHFFFAOYSA-N
SMILES
C(F)(F)(F)F
Solubility
2.14e-04 M In water, 18.8 mg/L at 25 °C Soluble in benzene, chloroform Solubility in water: none
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.